

BRL-37344: A Potent Inducer of Insulin-Independent Glucose Uptake in Skeletal Muscle

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Compound of Interest

Compound Name: BRL-37344

Cat. No.: B1680797

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Application Note AN-2025-12-08

Introduction

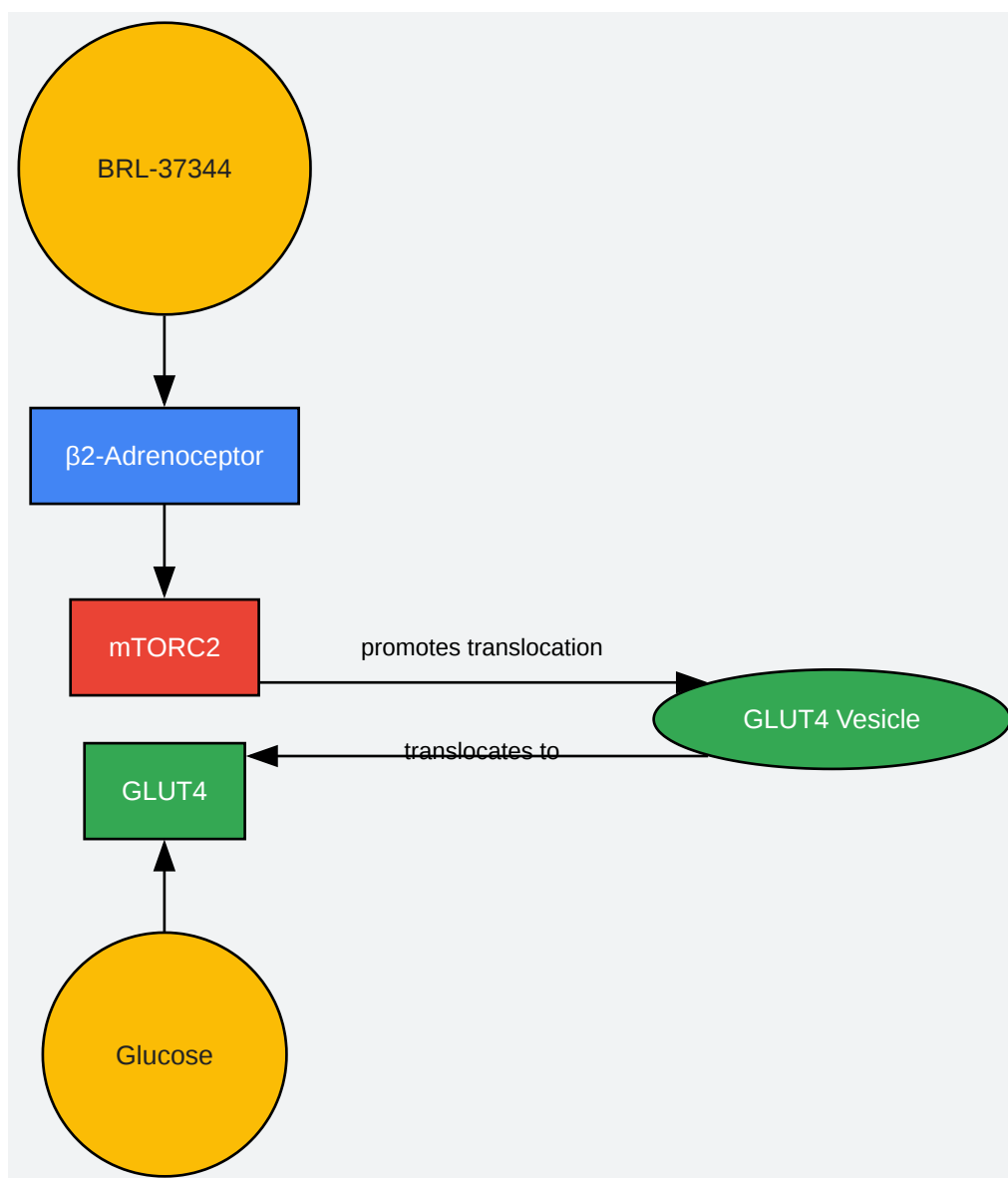
BRL-37344 is a selective β_2/β_3 -adrenoceptor agonist that has garnered significant interest in metabolic research. Notably, it stimulates glucose uptake in skeletal muscle, the primary site for postprandial glucose disposal. This process is crucial for maintaining glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes. **BRL-37344** offers a promising avenue for therapeutic intervention by promoting glucose uptake through a mechanism independent of the classical insulin signaling pathway. This application note provides a comprehensive overview of the use of **BRL-37344** in glucose uptake assays, including detailed protocols for researchers in academia and the pharmaceutical industry.

Mechanism of Action

BRL-37344 primarily exerts its effects on glucose metabolism in skeletal muscle through the activation of β_2 -adrenoceptors.^{[1][2]} Unlike insulin, which signals through the canonical PI3K-Akt pathway, **BRL-37344** initiates a distinct signaling cascade. Activation of the β_2 -adrenoceptor by **BRL-37344** leads to the stimulation of the mammalian target of rapamycin complex 2 (mTORC2).^{[1][2][3][4]} This mTORC2 activation is critical for the subsequent translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.^{[1][3][4]} The increased density of GLUT4 at the cell surface facilitates the uptake of glucose from the extracellular environment into the muscle cell.

A key feature of **BRL-37344** is its "biased agonism." While it is a full agonist for stimulating glucose uptake and GLUT4 translocation, it acts as a partial agonist for the production of cyclic AMP (cAMP).[1][3][4] This is significant because the high levels of cAMP produced by non-selective β -agonists like isoprenaline can lead to receptor desensitization and other adverse effects. **BRL-37344**, in contrast, does not significantly promote β -arrestin recruitment or receptor internalization, suggesting a more sustained therapeutic potential.[1][2][3][4] The signaling pathway is also independent of AMP-activated protein kinase (AMPK) phosphorylation.[1][3]

Signaling Pathway of BRL-37344 in Glucose Uptake



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Caption: **BRL-37344** signaling pathway for glucose uptake in skeletal muscle cells.

Data Presentation

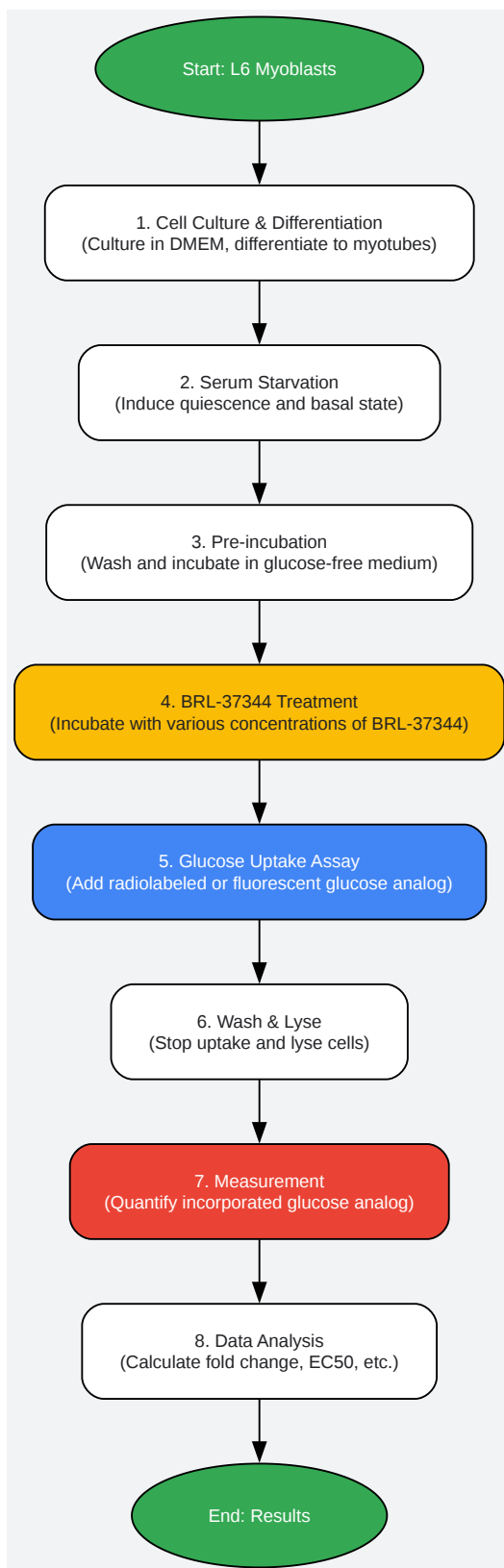
The following table summarizes the quantitative data on the effects of **BRL-37344** in comparison to the non-selective β -adrenoceptor agonist, isoprenaline, in L6 skeletal muscle cells.

Compound	Assay	pEC50	Emax	Reference
BRL-37344	Glucose Uptake	7.41 ± 0.2	$168.1 \pm 4.6\%$ of basal	[3]
Isoprenaline	Glucose Uptake	7.45 ± 0.3	$186.8 \pm 7.9\%$ of basal	[3]
BRL-37344	cAMP Production	6.57 ± 0.1	6.9 ± 0.3 pmol cAMP/well	[3]
Isoprenaline	cAMP Production	8.44 ± 0.1	15.5 ± 0.5 pmol cAMP/well	[3]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Emax is the maximum response achievable by an agonist.

Experimental Protocols

Experimental Workflow for Glucose Uptake Assay



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Caption: A generalized workflow for a **BRL-37344**-stimulated glucose uptake assay.

Detailed Protocol: [3H]-2-Deoxyglucose Uptake in L6 Myotubes

This protocol is a representative method for measuring glucose uptake in rat L6 skeletal muscle cells.

1. Materials and Reagents

- L6 myoblasts
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS)
- Horse Serum (for differentiation)
- Penicillin-Streptomycin solution
- **BRL-37344**
- Insulin (positive control)
- Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)[1]
- [3H]-2-Deoxyglucose
- 2-Deoxyglucose (unlabeled)
- Bovine Serum Albumin (BSA)
- 0.05 N Sodium Hydroxide (NaOH) for lysis[1]
- Scintillation cocktail and vials
- Multi-well plates (e.g., 24-well)

2. Cell Culture and Differentiation

- Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[\[1\]](#)[\[5\]](#)
- Seed cells in 24-well plates and grow to confluence.
- To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum.[\[5\]](#) Maintain for 5-7 days, changing the medium every 48 hours, until multinucleated myotubes are formed.[\[5\]](#)[\[6\]](#)

3. Glucose Uptake Assay

- Serum Starvation: Before the assay, serum-starve the differentiated L6 myotubes for 18 hours in DMEM containing 0.2% BSA.[\[1\]](#) This step reduces basal glucose uptake.
- Pre-incubation: Gently wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 30 minutes at 37°C.
- Treatment: Prepare a dose-response range of **BRL-37344** (e.g., 10⁻¹¹ M to 10⁻⁵ M) in KRH buffer. Aspirate the buffer from the wells and add the **BRL-37344** solutions. Include wells for a vehicle control (buffer only) and a positive control (e.g., 100 nM insulin). Incubate for 15-30 minutes at 37°C.[\[1\]](#)[\[4\]](#)
- Glucose Uptake: Add [³H]-2-deoxyglucose to each well (final concentration of ~0.5 µCi/mL) along with unlabeled 2-deoxyglucose (final concentration to bring the total to ~6.5 mM).[\[1\]](#) Incubate for 5-10 minutes at 37°C.[\[1\]](#)[\[6\]](#)
- Termination and Washing: To stop the glucose uptake, rapidly aspirate the radioactive solution and wash the cells four times with ice-cold KRH buffer.[\[1\]](#)
- Cell Lysis: Add 250 µL of 0.05 N NaOH to each well to lyse the cells.[\[1\]](#)
- Measurement: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail.[\[1\]](#) Measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the protein concentration in parallel wells to normalize the radioactivity counts. Express the results as a fold change over the basal (vehicle control)

glucose uptake. Plot the dose-response curve for **BRL-37344** and calculate the pEC50 value.

Note on Alternative Methods: Non-radioactive methods for measuring 2-deoxyglucose uptake are also available, utilizing fluorescent or luminescent probes, and can be adapted for high-throughput screening.[2][7]

Conclusion

BRL-37344 serves as a valuable pharmacological tool for investigating insulin-independent glucose uptake mechanisms in skeletal muscle. The protocols and data presented herein provide a framework for researchers to explore the therapeutic potential of β 2-adrenoceptor agonists in the context of metabolic diseases. Careful adherence to the described methodologies will ensure reproducible and reliable results in characterizing the effects of **BRL-37344** and related compounds on cellular glucose metabolism.

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